![molecular formula C19H25FN2O5 B5636291 (4aR*,8aR*)-2-(3-fluoro-4-methoxybenzoyl)-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5636291.png)
(4aR*,8aR*)-2-(3-fluoro-4-methoxybenzoyl)-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions. For instance, the synthesis of compounds like isoaaptamine, which shares structural similarities with the target molecule, involves the use of nitromethyl substituents and a series of cyclization reactions (Walz & Sundberg, 2000). Another related synthesis involves the use of dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester in a multi-step process (Bänziger et al., 2000).
Molecular Structure Analysis
Naphthyridine derivatives often exhibit a complex molecular structure involving multiple rings and functional groups. The presence of substituents like fluoro and methoxy groups can significantly impact the molecular geometry and electronic distribution (Tsuzuki et al., 2004).
Chemical Reactions and Properties
Compounds in this family are known to undergo various chemical reactions, including cyclization and substitution reactions. The functional groups present, such as methoxy and fluoro, play a crucial role in determining their reactivity and interaction with other molecules (Engler et al., 1999).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. For example, the introduction of fluorine atoms can affect the compound's polarity and solubility (Egawa et al., 1984).
Chemical Properties Analysis
These compounds often exhibit interesting chemical properties like fluorescence or biological activity due to their complex structures. The specific arrangement of atoms and the presence of various functional groups contribute to these properties (Singh et al., 2003).
properties
IUPAC Name |
1-[(4aR,8aR)-7-(3-fluoro-4-methoxybenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O5/c1-26-12-17(23)21-7-5-19(25)6-8-22(11-14(19)10-21)18(24)13-3-4-16(27-2)15(20)9-13/h3-4,9,14,25H,5-8,10-12H2,1-2H3/t14-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEFPYNBMVRQNN-LIRRHRJNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CCN(CC2C1)C(=O)C3=CC(=C(C=C3)OC)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=CC(=C(C=C3)OC)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR*,8aR*)-2-(3-fluoro-4-methoxybenzoyl)-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol |
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